
K02288
Overview
Description
K02288 (3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol) is a potent and selective small-molecule inhibitor of bone morphogenetic protein (BMP) type I receptors, primarily targeting ALK2 (ACVR1), ALK1 (ACVRL1), and ALK6 (BMPR1B) with IC50 values of 1.1 nM, 1.8 nM, and 6.4 nM, respectively . It acts as an ATP-competitive kinase inhibitor, blocking BMP-induced SMAD1/5/8 phosphorylation and downstream signaling . This compound exhibits high selectivity over TGF-β pathways and other kinases, with minimal off-target effects in kinome-wide profiling .
Preparation Methods
Formulation and Solubility Optimization
K02288’s physicochemical properties demand tailored formulation strategies to ensure stability and bioavailability. Key data from solubility studies and storage protocols are summarized below:
Solubility Profile
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | ≥17.6 | Room temperature |
Ethanol | ≥2.5 | Gentle warming + sonication |
Water | Insoluble | - |
Stock Solution Preparation
For in vitro and in vivo applications, this compound is typically dissolved in DMSO at concentrations up to 10 mM. A standardized protocol includes:
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Dissolution : Add 1 mg of this compound to 283.8 µL of DMSO to achieve a 10 mM solution.
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Aliquoting : Store single-use aliquots at -20°C (1-month stability) or -80°C (6-month stability) .
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Dilution for Assays : Further dilute in cell culture media or buffer, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity.
Stability Considerations:
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Freeze-Thaw Cycles : Repeated freezing/thawing degrades this compound; aliquoting is essential .
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Light Sensitivity : Protect solutions from light due to the phenol group’s susceptibility to oxidation .
Analytical Characterization
Quality control of this compound involves multi-technique validation to confirm purity and structural integrity:
High-Performance Liquid Chromatography (HPLC)
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Column : C18 reverse-phase
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Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-d6): Peaks corresponding to the trimethoxyphenyl (δ 3.75–3.85 ppm, 9H), aromatic protons (δ 6.8–7.5 ppm), and phenol -OH (δ 9.2 ppm) .
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13C NMR : Confirmation of 20 carbons, including carbonyl and methoxy groups.
Mass Spectrometry
Structure-Activity Relationship (SAR) Insights
Modifications to this compound’s solvent-exposed phenol group (position 3) have been explored to improve cellular potency and pharmacokinetics :
Derivative | Modification | ALK2 IC50 (nM) | Cellular Potency (IC50) |
---|---|---|---|
This compound (parent) | 3-phenol | 1.1 | 100 nM |
LDN-214117 | 4-phenylpiperazine | 2.5 | 50 nM |
Compound 26 | 3,5-dimethoxy phenyl | 5.8 | 150 nM |
Replacing the phenol with a 4-phenylpiperazine (LDN-214117) improved cellular activity by enhancing solubility and hydrogen bonding with Asp293 in the ATP-binding pocket . However, such derivatives require additional synthetic steps, including reductive amination or palladium-catalyzed coupling.
Scale-Up and Industrial Considerations
While lab-scale synthesis suffices for research, industrial production demands:
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Cost-Effective Catalysts : Transitioning from palladium to nickel catalysts for Suzuki couplings.
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Green Chemistry : Substituting DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether).
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Continuous Flow Systems : Enhancing yield and purity through controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
K02288 undergoes various chemical reactions, including:
Oxidation: The phenolic group in this compound can be oxidized under certain conditions.
Reduction: The nitro group introduced during synthesis can be reduced to an amino group.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
Key Applications
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Stem Cell Biology
- K02288 has been utilized to investigate BMP signaling in stem cells. Its ability to inhibit the BMP-Smad pathway allows researchers to manipulate stem cell differentiation and proliferation. For instance, studies have shown that this compound can modulate the differentiation of C2C12 myoblasts by inhibiting BMP4-induced Smad1/5/8 phosphorylation, thus influencing muscle cell development .
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Cancer Research
- The compound is being explored for its therapeutic potential in various cancers. It has been shown to inhibit BMP9-ALK1 signaling in human umbilical vein endothelial cells (HUVECs), leading to impaired angiogenesis and abnormal vessel formation . This characteristic may be beneficial for targeting tumors that exhibit aberrant BMP signaling, such as diffuse intrinsic pontine glioma and fibrodysplasia ossificans progressiva.
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Vascular Biology
- In endothelial sprouting assays, this compound has induced a hypersprouting phenotype, which is indicative of Notch pathway inhibition. This effect suggests that this compound could be used to study vascular development and dysfunction, providing insights into conditions characterized by abnormal blood vessel growth .
- Musculoskeletal Disorders
Comparative Efficacy
The efficacy of this compound can be compared with other known inhibitors such as LDN-193189 and dorsomorphin:
Compound | Target Receptors | IC50 (nM) | Selectivity Profile |
---|---|---|---|
This compound | ALK1, ALK2 | 1.1 - 6.4 | High selectivity for ALK2 over TGF-β ALK5 |
LDN-193189 | ALK1, ALK2 | 10 | Broader kinase inhibition profile |
Dorsomorphin | ALK2 | 50 | Less selective compared to this compound |
Case Study 1: Stem Cell Differentiation
A study using C2C12 cells demonstrated that treatment with this compound led to reduced Smad phosphorylation in response to BMP4 stimulation. This effect was dose-dependent, indicating the compound's potential to influence stem cell fate decisions through BMP pathway modulation .
Case Study 2: Angiogenesis Inhibition
In a chick chorioallantoic membrane assay, this compound treatment resulted in dysfunctional vessel formation, highlighting its role as an angiogenesis inhibitor. This finding supports the hypothesis that targeting BMP pathways can affect vascular development and tumor angiogenesis .
Mechanism of Action
K02288 exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, and ALK6. It binds to these receptors in an ATP-mimetic fashion, forming hydrogen bonds with the kinase hinge region. This inhibition prevents the phosphorylation of Smad1/5/8 proteins, thereby blocking the downstream signaling pathways. This mechanism is crucial for its role in modulating BMP signaling and its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of K02288 and Analogues
Mechanistic and Pharmacological Differences
Differentiation vs. Apoptosis Modulation
- This compound : In neuroblastoma, single-agent this compound induces neuronal differentiation (↑MAP2, neurite outgrowth) and synergizes with ATRA to enhance differentiation while reducing apoptosis (e.g., CHP-134 viability ↑1.9% to 72.2%) . This contrasts with LDN-193189, which primarily enhances apoptosis .
Angiogenesis Inhibition
- This compound: Suppresses BMP9-ALK1 signaling, reducing SMAD1/5/8 phosphorylation and Notch cooperativity in endothelial cells. At 1 μM, it induces hypersprouting in 3D models and improves survival in COVID-19 mice by stabilizing VE-cadherin junctions .
- ALK1-Fc : A soluble receptor fusion protein with similar anti-angiogenic effects but lacks the cell permeability of small molecules like this compound .
Structural Optimization
- This compound Derivatives: LDN-214117: Replaces this compound’s 3-phenol with a 4-phenylpiperazine, improving solubility and ALK2 selectivity (IC50 = 0.9 nM) . Compound 12: A 4-phenol derivative with 20-fold increased BMP6 inhibition but reduced TGF-β selectivity .
Research Findings in Disease Models
Neuroblastoma
- This compound + ATRA : Reduces apoptosis from 72.2% to 1.9% in CHP-134 cells while enhancing differentiation .
- SMAD9 Knockout: Mimics this compound’s effects, confirming BMP signaling’s role in differentiation-apoptosis balance .
COVID-19 and Sepsis
- Endothelial Protection : this compound suppresses SARS-CoV-2-induced VE-cadherin disruption in lung-on-a-chip models and reduces mortality in mice by upregulating Robo4 .
FOP and DIPG
- ALK2 Mutants : this compound derivatives (e.g., LDN-214117) show efficacy in HSJD-DIPG-007 cells (GI50 = 1–10 μM) .
Biological Activity
K02288 is a small molecule inhibitor that selectively targets the Bone Morphogenetic Protein (BMP) signaling pathway, particularly the ALK2 receptor. Its discovery has opened avenues for therapeutic applications in conditions characterized by dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers.
Structure-Activity Relationship (SAR)
This compound is based on a 2-aminopyridine scaffold , which has shown significant binding affinity for ALK2 and other BMP type I receptors. The compound exhibits a favorable kinome-wide selectivity profile, demonstrating less off-target inhibition compared to other inhibitors like LDN-193189. The structure-activity relationship studies indicate that modifications to the 3-phenol substituent can enhance its potency and selectivity against ALK2.
Key Findings from SAR Studies
- This compound shows IC50 values of approximately 100 nM against ALK2 in cellular assays, which is weaker than LDN-193189 (IC50 = 10 nM) but still significant for therapeutic exploration .
- The compound effectively inhibits BMP-induced phosphorylation of Smad1/5/8, confirming its role in blocking BMP signaling pathways .
This compound functions primarily as an ATP-competitive inhibitor of the ALK2 receptor. Its binding stabilizes an inactive conformation of the kinase domain, preventing downstream signaling activation. Structural studies have revealed that this compound forms multiple hydrogen bonds within the ATP-binding pocket, which is critical for its inhibitory activity .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits BMP signaling in various cell types:
- C2C12 Cells : this compound reduced BMP4-induced phosphorylation of Smad1/5/8 in a dose-dependent manner .
- Human Umbilical Vein Endothelial Cells (HUVECs) : The compound inhibited BMP9-induced signaling, leading to dysfunctional vessel formation in angiogenesis assays .
In Vivo Studies
This compound has shown promise in preclinical models:
- In mouse models of FOP, this compound demonstrated efficacy in reducing ectopic bone formation, highlighting its potential therapeutic application .
- The compound's ability to induce a hypersprouting phenotype in endothelial sprouting assays suggests it may also play a role in modulating angiogenesis, which could be beneficial or detrimental depending on the context .
Comparative Analysis with Other Inhibitors
Compound | Target | IC50 (nM) | Selectivity Profile | Notable Effects |
---|---|---|---|---|
This compound | ALK2 | 100 | More selective than LDN-193189 | Inhibits BMP signaling |
LDN-193189 | ALK2 | 10 | Broader inhibition across kinases | Stronger BMP inhibition |
LDN-214117 | ALK2 | <1 | >100-fold selectivity over ALK5 | Superior cellular activity |
Case Studies
- Fibrodysplasia Ossificans Progressiva (FOP) : this compound was tested in mouse models demonstrating its ability to inhibit abnormal bone growth associated with FOP. The results suggest that this compound may serve as a therapeutic agent for managing this condition by selectively inhibiting ALK2 without affecting other pathways significantly .
- Angiogenesis : In chick chorioallantoic membrane assays, this compound caused dysfunctional vessel formation, indicating its potential use in tumor biology where aberrant angiogenesis is a concern. This activity aligns with its role as an inhibitor of BMP9 signaling, which is crucial for endothelial cell function .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of K02288 in inhibiting BMP signaling?
this compound is a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) Type I receptors, particularly ALK1, ALK2, and ALK6, with IC50 values of 1.8 nM, 1.1 nM, and 6.4 nM, respectively. It acts by competitively binding to the ATP-binding site of these receptors, disrupting downstream Smad1/5/8 phosphorylation. This inhibition is ATP-mimetic, forming hydrogen bonds with the kinase hinge region of ALK1 .
Methodological Insight : Validate BMP inhibition using:
- In vitro assays : Measure Smad1/5/8 phosphorylation in C2C12 cells stimulated with BMP4/6. This compound reduces phosphorylation with an IC50 of ~100 nM .
- Reporter assays : Use BMP response element (BRE)-luciferase constructs to quantify transcriptional activity .
Q. How is this compound experimentally validated for BMP pathway inhibition?
Key validation strategies include:
- Dose-dependent inhibition : In zebrafish embryos, this compound induces dorsalized phenotypes at 1–20 µM, reflecting disrupted BMP-mediated dorsoventral patterning .
- Chick Chorioallantoic Membrane (CAM) model : At 1 µM, this compound induces dysfunctional angiogenesis, characterized by hypersprouting and reduced vessel maturation .
- Control comparisons : Benchmark against LDN-193189 (a BMP inhibitor with IC50 = 10 nM) to assess relative potency .
Advanced Research Questions
Q. How does this compound modulate vascular permeability and endothelial barrier function?
this compound increases Robo4 expression in lung endothelial cells (ECs) by blocking BMP9-ALK1-Smad1/5 signaling. This suppresses vascular hyperpermeability in sepsis and COVID-19 models:
- In vivo validation : Intravenous this compound (20 µM) reduces Evans Blue dye leakage in LPS-treated wild-type mice but not in Robo4−/− mice .
- SARS-CoV-2 models : In lung-on-chip systems, this compound inhibits SARS-CoV-2-induced VE-cadherin disruption, preserving endothelial integrity .
Methodological Note : Use immunofluorescence to confirm ALK1/Robo4 co-localization in lung ECs and quantify permeability via Evans Blue assays .
Q. What are the contradictory effects of this compound in cancer models, and how can they be resolved?
this compound exhibits context-dependent outcomes:
- Neuroblastoma : In TGW and SK-N-SH cells, this compound promotes differentiation but paradoxically increases resistance to retinoic acid (ATRA). This suggests BMP signaling regulates both differentiation and survival pathways .
- Hypothesis : Perform CRISPR screens (e.g., targeting CDK4) to identify co-regulated pathways. Use single-cell RNA sequencing to dissect heterogeneity in treatment responses .
Data Contradiction Analysis :
Model | This compound Effect | Key Mechanism |
---|---|---|
Neuroblastoma | Differentiation ↑ / ATRA resistance ↑ | BMP-mediated cell cycle arrest vs. survival |
Endothelial cells | Hypersprouting ↑ / Barrier function ↑ | ALK1 inhibition vs. Robo4 upregulation |
Q. How does this compound interact with Notch signaling in angiogenesis?
this compound disrupts BMP-Notch crosstalk:
- 3D sprouting assays : In HUVEC spheroids, 1 µM this compound increases sprout number and length, mimicking Notch pathway inhibition .
- Transcriptional profiling : this compound downregulates BMP-Notch co-targets (e.g., HEY1, JAG1) without affecting RBPJ-dependent Notch activity .
Experimental Design : Combine this compound with gamma-secretase inhibitors (e.g., DAPT) to decouple BMP and Notch effects. Use dual-luciferase reporters for pathway-specific activity .
Q. What are the limitations of this compound in cellular and metabolic stability?
- Weakness : this compound has 10-fold lower cellular potency than LDN-193189 due to suboptimal metabolic stability .
- Optimization Strategy :
Q. Methodological Best Practices
Q. How to design dose-response experiments for this compound?
- In vitro : Test 0.1–10 µM in BMP-stimulated cells (e.g., C2C12, HUVECs) .
- In vivo : For zebrafish, use 1–20 µM; for mice, administer 1–20 mg/kg intravenously .
- Controls : Include DMSO vehicle and ALK1-Fc (a BMP9 trap) for specificity validation .
Q. How to address off-target effects in kinase inhibition studies?
Properties
IUPAC Name |
3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLMANFTWLNAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431985-92-0 | |
Record name | K 02288 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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